1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,4,7-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-5-7-12(8-6-10)22-11(2)9-21-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHDUGXXNQMAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate imidazole and purine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous monitoring can help in maintaining the desired reaction parameters, leading to a more streamlined production process.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Imidazo[2,1-f]purine-2,4-dione derivatives vary in substituents at positions 1, 3, 7, and 8, which critically impact receptor affinity, metabolic stability, and side-effect profiles. Below is a comparative analysis of key analogs:
Key Findings:
Substituent Impact on Receptor Affinity: Fluorinated arylpiperazinyl chains (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A affinity (Ki < 1 nM) compared to non-fluorinated analogs . Trifluoromethyl groups (AZ-861) increase 5-HT1A agonism but reduce brain penetration, weakening antidepressant efficacy despite higher receptor affinity .
Metabolic Stability and Lipophilicity :
- Piperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit moderate metabolic stability in human liver microsomes (HLM) and logP values ~3.5–4.0, balancing CNS penetration and clearance .
- Pyrimidinylpiperazinyl derivatives (4b) show superior metabolic stability and lower plasma protein binding, enhancing oral bioavailability .
Safety and Side Effects: α1-Adrenolytic activity (AZ-853) correlates with hypotension, while trifluoromethyl groups (AZ-861) avoid this but disrupt lipid metabolism . Sedation and weight gain are common with 1,3-dimethyl substitutions (AZ-853), absent in 1,3,7-trimethyl analogs (3i) .
PDE Selectivity :
- Most compounds show weak PDE4B/PDE10A inhibition (IC50 > 10 µM), except hybrid ligands like Compound 5, which inhibit PDE4B at submicromolar levels (IC50 = 0.8 µM) .
Biological Activity
1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features a complex arrangement that includes methyl and p-tolyl substituents on the imidazo[2,1-f]purine core. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, derivatives of imidazo[2,1-f]purine have been investigated for their ability to inhibit PDE4B and PDE10A .
- Receptor Modulation : It also exhibits affinity for serotonin receptors (5-HT), particularly 5-HT1A and 5-HT7. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .
Antidepressant Effects
Research has indicated that certain derivatives of 1,3,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate significant antidepressant-like effects in animal models. For example:
- A study found that specific derivatives exhibited greater efficacy than traditional antidepressants like diazepam in forced swim tests (FST) in mice .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may reduce inflammation by modulating immune responses through enzyme inhibition and receptor interactions.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antidepressant Activity : A series of derivatives were synthesized and evaluated for their binding affinity to serotonin receptors and phosphodiesterase inhibition. The most promising candidate demonstrated significant antidepressant effects in vivo .
- Inhibition of Phosphodiesterases : Research focused on the synthesis of fluorinated derivatives showed that these compounds effectively inhibited PDEs while maintaining favorable lipophilicity and metabolic stability .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis yield of 1,3,7-trimethyl-8-(p-tolyl)-imidazopurinedione?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvents : Dichloromethane or ethanol enhances solubility of intermediates .
- Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency in functionalization steps .
- Purification : Column chromatography (silica gel, gradient elution) ensures >95% purity, validated by HPLC .
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group environments (δ 2.1–3.0 ppm for N-methyl) and aromatic protons (δ 7.2–7.8 ppm for p-tolyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 396.4) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variations : Impurities >5% skew dose-response curves. Validate purity via HPLC and elemental analysis before assays .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Structural Analogues : Compare activity with derivatives (e.g., 8-(4-fluorophenyl) or 3-hydroxypropyl variants) to isolate functional group contributions .
Q. What strategies elucidate the compound’s mechanism of action in cellular systems?
- Methodological Answer : Combine in vitro and in silico approaches:
- Enzyme Inhibition Assays : Test against kinases (e.g., PKA) or phosphodiesterases at 10–100 µM concentrations .
- Receptor Binding Studies : Radioligand competition assays (e.g., ³H-labeled adenosine receptors) quantify affinity (Kᵢ) .
- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets, focusing on hydrogen bonds with purine core .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Methodological Answer : Systematic substitutions reveal key trends:
Q. What experimental designs are recommended for assessing metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms at 1–10 µM to identify metabolic liabilities .
- Metabolite ID : High-resolution MS/MS (Q-TOF) detects oxidation products (e.g., hydroxylation at C8) .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety for covalent binding to targets, followed by pull-down and proteomics .
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts (ΔTₘ) in lysates treated with 10 µM compound .
- Knockout Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., adenosine receptors) confirms pathway specificity .
Data Contradiction Analysis
- Case Study : Conflicting reports on antiviral activity (HCV vs. SARS-CoV-2):
- Root Cause : Differences in viral polymerase binding sites. Use surface plasmon resonance (SPR) to measure direct binding kinetics (kₐ/kₐ ~10⁴ M⁻¹s⁻¹) .
- Resolution : Cross-validate in orthogonal assays (e.g., plaque reduction vs. RT-qPCR) to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
